An In-depth Technical Guide on 1-Isopropyl-1H-benzoimidazole-2-thiol (CAS Number: 2416-65-1)
An In-depth Technical Guide on 1-Isopropyl-1H-benzoimidazole-2-thiol (CAS Number: 2416-65-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropyl-1H-benzoimidazole-2-thiol is a heterocyclic organic compound belonging to the benzimidazole class of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a particular focus on its role as a ligand for the E3 ubiquitin ligase cereblon (CRBN). The document is intended to serve as a foundational resource for researchers in medicinal chemistry, chemical biology, and drug development, offering detailed experimental protocols and data presented in a clear, accessible format.
Chemical and Physical Properties
1-Isopropyl-1H-benzoimidazole-2-thiol is a solid at room temperature with a molecular weight of 192.28 g/mol . Its chemical structure features a benzimidazole core substituted with an isopropyl group at the 1-position of the imidazole ring and a thiol group at the 2-position.
| Property | Value | Source |
| CAS Number | 2416-65-1 | [1][2] |
| Molecular Formula | C10H12N2S | [1][3] |
| Molecular Weight | 192.28 g/mol | [1][3] |
| IUPAC Name | 1-isopropyl-1H-benzimidazole-2-thiol | [3] |
| Synonyms | 1-Isopropyl-1H-benzo[d]imidazole-2-thiol, 3-isopropyl-1H-benzimidazole-2-thione | [3] |
| Physical Form | Solid | [2] |
| Purity (typical) | ≥95% | [1] |
Synthesis
The synthesis of 1-Isopropyl-1H-benzoimidazole-2-thiol is typically achieved through a regioselective route to ensure the specific placement of the isopropyl group. A common method involves the reaction of 2-chloro-1-isopropyl-1H-benzoimidazole with thiourea in an alcoholic solvent.[1]
Experimental Protocol: Synthesis from 2-Chloro-1-isopropyl-1H-benzoimidazole
Materials:
-
2-Chloro-1-isopropyl-1H-benzoimidazole
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-1-isopropyl-1H-benzoimidazole (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-Isopropyl-1H-benzoimidazole-2-thiol.
Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | N-H (Thione) |
| ~7.2-7.8 | Multiplet | 4H | Aromatic-H |
| ~4.7 | Septet | 1H | N-CH(CH₃)₂ |
| ~1.6 | Doublet | 6H | N-CH(CH₃)₂ |
Biological Activity and Mechanism of Action
The benzimidazole-2-thiol scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The specific compound, 1-Isopropyl-1H-benzoimidazole-2-thiol, has been identified as a ligand for cereblon (CRBN).[1]
Cereblon (CRBN) E3 Ubiquitin Ligase Pathway
Cereblon is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN). This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Ligands that bind to CRBN can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific target proteins. This mechanism, known as targeted protein degradation, is a promising strategy in drug discovery, particularly for targeting proteins previously considered "undruggable."
Below is a diagram illustrating the general mechanism of CRBN-mediated targeted protein degradation.
Caption: CRBN-mediated targeted protein degradation pathway.
Potential Therapeutic Applications
The interaction of 1-Isopropyl-1H-benzoimidazole-2-thiol with CRBN suggests its potential as a modulator of this E3 ligase. By recruiting specific proteins for degradation, this compound could be explored for therapeutic applications in areas where targeted protein degradation is a viable strategy, such as oncology and immunology. However, it is important to note that there is currently a lack of specific experimental data on the downstream effects and therapeutic efficacy of this particular compound.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of a potential CRBN ligand. These protocols would need to be optimized for 1-Isopropyl-1H-benzoimidazole-2-thiol.
CRBN Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to compete with a fluorescently labeled CRBN ligand for binding to the CRBN protein.
Materials:
-
Recombinant human CRBN protein
-
Fluorescently labeled CRBN tracer (e.g., fluorescently tagged thalidomide)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compound (1-Isopropyl-1H-benzoimidazole-2-thiol)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the recombinant CRBN protein.
-
Add the serially diluted test compound to the wells. Include control wells with no compound (maximum polarization) and no CRBN (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.
In Vitro Ubiquitination Assay
This assay determines if the test compound can induce the ubiquitination of a target protein in the presence of the CRL4^CRBN complex.
Materials:
-
Recombinant human CRL4^CRBN complex
-
Recombinant E1 and E2 ubiquitin-conjugating enzymes
-
Ubiquitin
-
ATP
-
Target protein of interest
-
Test compound (1-Isopropyl-1H-benzoimidazole-2-thiol)
-
Reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, ubiquitin, ATP, and the CRL4^CRBN complex in the reaction buffer.
-
Add the target protein and the test compound at various concentrations.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot analysis using antibodies against the target protein to detect the appearance of higher molecular weight ubiquitinated forms of the protein.
Workflow for Evaluating a Novel CRBN Ligand
The following diagram outlines a typical workflow for the initial evaluation of a novel CRBN ligand like 1-Isopropyl-1H-benzoimidazole-2-thiol.
Caption: Experimental workflow for CRBN ligand evaluation.
Conclusion and Future Directions
1-Isopropyl-1H-benzoimidazole-2-thiol is a molecule of significant interest due to its structural similarity to known pharmacologically active benzimidazoles and its identified interaction with cereblon, a key player in targeted protein degradation. While this guide provides a foundational understanding of its properties, synthesis, and potential mechanism of action, further research is critically needed. Specifically, the determination of its binding affinity to CRBN, identification of its specific protein targets for degradation, and comprehensive evaluation of its cytotoxic and therapeutic effects in relevant disease models will be crucial steps in elucidating its full potential as a chemical probe or a therapeutic lead. The experimental protocols outlined herein provide a roadmap for such future investigations.
